2-(4-Bromo-5-chloro-2-thienyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-5-chloro-2-thienyl)-1,3-dioxolane is a heterocyclic compound featuring a thienyl group substituted with bromine and chlorine atoms, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-thienyl)-1,3-dioxolane typically involves the reaction of 4-bromo-5-chloro-2-thiophenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-chloro-2-thienyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thienyl ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the halogen atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds and modified thienyl rings.
Scientific Research Applications
2-(4-Bromo-5-chloro-2-thienyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-chloro-2-thienyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-5-chloro-2-thienyl)cyclopropylmethanone
- 4-((4-Bromo-5-chloro-2-thienyl)methyl)morpholine
Uniqueness
2-(4-Bromo-5-chloro-2-thienyl)-1,3-dioxolane is unique due to the presence of both a thienyl ring and a dioxolane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
2-(4-bromo-5-chlorothiophen-2-yl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-4-3-5(12-6(4)9)7-10-1-2-11-7/h3,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJPKOICEYHXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(S2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.